Tetrahexylammonium nitrate

Description

Classification and Structural Features of Tetraalkylammonium Salts

Tetraalkylammonium salts are a subclass of quaternary ammonium (B1175870) compounds where the four organic groups attached to the central nitrogen atom are alkyl chains. rsc.orgnih.govrsc.org These salts are characterized by the general formula [NR₄]⁺X⁻, where 'R' represents an alkyl group and 'X⁻' is the counter-anion. wikipedia.org The nature of the alkyl groups, particularly their chain length, significantly influences the physical and chemical properties of the salt, such as its solubility, lipophilicity, and its ability to act as a phase-transfer catalyst. nih.govchemimpex.com

Historical Context and Evolution of Research on Nitrate-Based Quaternary Ammonium Compounds

The study of quaternary ammonium compounds dates back to the early 20th century, with initial research focusing on their antimicrobial properties. mdpi.comenvironex.net.au The development of quaternary ammonium nitrates as distinct chemical entities for various applications evolved over time. Early methods for their preparation often involved double-decomposition reactions or a multi-step process through a hydroxide (B78521) intermediate. google.com A significant advancement came with the development of methods to produce low-chloride content quaternary ammonium nitrates by reacting quaternary ammonium chlorides with nitrate (B79036) salts in non-aqueous solvents. google.com

Research in the mid-20th century explored the preparation of quaternary ammonium nitrates from alkyl nitrates. rsc.org More recent research has focused on their use as ionic liquids, phase-transfer catalysts, and in the synthesis of other chemical compounds. chemimpex.comresearchgate.netgoogle.com The influence of the nitrate anion on the properties and applications of these compounds has been a subject of ongoing investigation. osti.gov

Rationale for Investigating Long-Chain Tetraalkylammonium Nitrates in Contemporary Chemistry

The investigation into long-chain tetraalkylammonium nitrates, such as tetrahexylammonium (B1222370) nitrate, is driven by the unique properties conferred by the long alkyl chains. These properties make them suitable for a range of specialized applications.

The increased length of the alkyl chains enhances the lipophilicity of the cation. This property is particularly advantageous in applications such as:

Phase-Transfer Catalysis: Long-chain tetraalkylammonium salts can effectively transport anionic reactants from an aqueous phase to an organic phase, facilitating reactions between immiscible reactants. chemimpex.com

Ion-Selective Electrodes: The hydrophobicity of long-chain cations improves the compatibility of the salt with the membrane in ion-selective electrodes, leading to enhanced selectivity and lower detection limits for specific anions like nitrate.

Extraction Processes: In solvent extraction, the long alkyl chains can lead to higher distribution coefficients for the target species. osti.gov

Ionic Liquids: Long-chain tetraalkylammonium nitrates are explored as components of ionic liquids, which are salts with low melting points and are considered "green" solvents for various chemical processes. chemimpex.comresearchgate.net

The ability to fine-tune the properties of these compounds by varying the alkyl chain length makes them versatile tools in modern chemistry. nih.gov

Tetrahexylammonium Nitrate: A Case Study

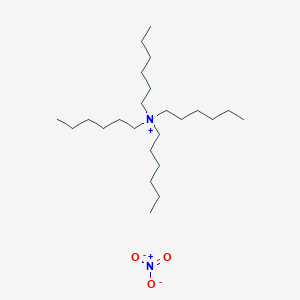

This compound is a specific example of a long-chain tetraalkylammonium nitrate. Its chemical and physical properties are a direct result of its structure, which consists of a central nitrogen atom bonded to four hexyl chains and a nitrate counterion.

| Property | Value |

| CAS Number | 682-03-1 |

| Molecular Formula | C₂₄H₅₂N₂O₃ |

| Molecular Weight | 416.68 g/mol |

| Melting Point | 62-65 °C |

| Appearance | Not specified in provided results |

Table 1: Physical and Chemical Properties of this compound. chemicalbook.com

The synthesis of tetraalkylammonium nitrates, including this compound, can be achieved through various methods. One common approach involves the reaction of a tetraalkylammonium halide (e.g., bromide or chloride) with a nitrate salt. google.comchemicalbook.com For instance, tetrabutylammonium (B224687) nitrate can be prepared from tetrabutylammonium bromide using an anion exchange resin with potassium nitrate. chemicalbook.com A similar principle can be applied to the synthesis of this compound. Another method involves the reaction of a quaternary ammonium chloride with a nitrate salt like ammonium nitrate, sodium nitrate, or potassium nitrate in a substantially non-aqueous medium. google.com

The investigation of this compound and other long-chain tetraalkylammonium nitrates continues to be an active area of research, with potential applications in diverse areas of chemistry.

Properties

CAS No. |

682-03-1 |

|---|---|

Molecular Formula |

C24H52N2O3 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

tetrahexylazanium;nitrate |

InChI |

InChI=1S/C24H52N.NO3/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3)4/h5-24H2,1-4H3;/q+1;-1 |

InChI Key |

LHIGLAVLYYKORA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahexylammonium Nitrate

Ion Exchange Synthesis Routes

Ion exchange represents a common and effective strategy for synthesizing tetrahexylammonium (B1222370) nitrate (B79036). This approach relies on swapping the anion of a starting tetrahexylammonium salt with a nitrate ion. This can be achieved using either solid-phase anion exchange resins or by inducing precipitation in a solution.

Anion Exchange Resin Techniques

The use of anion exchange resins is a robust method for preparing high-purity tetraalkylammonium salts. google.comgoogle.com This technique involves passing a solution of a tetrahexylammonium salt, such as tetrahexylammonium bromide or chloride, through a column packed with an ion exchange resin that has been pre-loaded with nitrate ions.

The fundamental principle is the reversible exchange of ions between the solid resin phase and the liquid solution phase. Strong base anion exchange resins, often composed of a polystyrene-divinylbenzene polymer backbone functionalized with quaternary ammonium (B1175870) groups (e.g., -N(CH₃)₃⁺), are typically used. mdpi.com To prepare the resin for the synthesis, it is first washed with a solution containing a high concentration of nitrate ions, for example, from sodium nitrate or potassium nitrate. This "charges" the resin, replacing its original counter-ions (often chloride) with nitrate ions.

A solution of tetrahexylammonium halide is then passed through the nitrate-form resin. The resin has a higher affinity for the halide ion than for the nitrate ion, causing the halide to bind to the resin and release the nitrate ion into the solution, which then pairs with the tetrahexylammonium cation. nih.gov The effluent collected from the column is a solution of tetrahexylammonium nitrate, while the unwanted halide salt remains bound to the resin. google.com This method is particularly effective for producing high-purity products. nih.gov A study on the synthesis of various nitrate-selective anion exchange resins involved reacting Merrifield resin with different trialkylamines, including trihexylamine (B47920), demonstrating the versatility of resin-based chemistry for creating specific ion affinities. jst.go.jp

Table 1: Anion Exchange Resin Synthesis of Tetraalkylammonium Nitrate

| Component | Function | Example Material |

|---|---|---|

| Starting Salt | Source of tetrahexylammonium cation | Tetrahexylammonium Bromide |

| Anion Exchange Resin | Solid support for ion exchange | Amberlite™ IRA-400 (NO₃⁻ form) |

| Regenerant Solution | Loads resin with nitrate ions | Sodium Nitrate (NaNO₃) solution |

| Solvent | Dissolves starting salt for column passage | Water, Ethanol (B145695), or a mixture |

| Eluate | The desired final product in solution | This compound |

Precipitation-Based Exchange Methods

Precipitation-based exchange, a form of salt metathesis, is another common route for synthesizing this compound. wikipedia.org This method relies on the differential solubility of the reactants and products in a chosen solvent. The reaction is driven to completion by the formation of an insoluble salt that precipitates out of the solution, leaving the desired product dissolved. wikipedia.org

A classic example of this approach involves the reaction of a tetraalkylammonium halide with a silver salt. acs.org To synthesize this compound, a solution of tetrahexylammonium bromide would be mixed with a solution of silver nitrate. This results in an ion exchange where the highly insoluble silver bromide precipitates from the solution.

The reaction is as follows: (C₆H₁₃)₄N⁺Br⁻ (aq) + AgNO₃ (aq) → (C₆H₁₃)₄N⁺NO₃⁻ (aq) + AgBr (s)↓

After the reaction, the solid silver bromide can be easily removed by filtration. The remaining filtrate contains the desired this compound, which can then be isolated by evaporating the solvent. This method is efficient and often used when a clean, direct conversion is needed. A similar principle is applied in the synthesis of other inorganic compounds, where the formation of a precipitate drives the reaction forward. orientjchem.orgresearchgate.net

Table 2: Precipitation-Based Metathesis for this compound

| Reactant 1 | Reactant 2 | Product (Soluble) | Product (Insoluble Precipitate) | Driving Force |

|---|---|---|---|---|

| Tetrahexylammonium Bromide | Silver Nitrate | This compound | Silver Bromide (AgBr) | Low solubility of silver halide |

Direct Synthesis and Salt Metathesis Approaches

Direct synthesis of this compound typically begins with the quaternization of a tertiary amine, followed by anion exchange. The initial step would be the reaction of trihexylamine with an alkylating agent like 1-bromohexane (B126081) to form tetrahexylammonium bromide. This precursor is then used in a salt metathesis (or double displacement) reaction to yield the final nitrate salt. wikipedia.org

Salt metathesis is a versatile technique that is not limited to reactions involving silver salts. The key is to select a pair of starting salts and a solvent system where one of the products is significantly less soluble than the other components. wikipedia.org For instance, one could react tetrahexylammonium chloride with sodium nitrate in a solvent where sodium chloride is insoluble.

(C₆H₁₃)₄N⁺Cl⁻ (solv.) + NaNO₃ (solv.) → (C₆H₁₃)₄N⁺NO₃⁻ (solv.) + NaCl (s)↓

The choice of solvent is critical. While water can be used if one of the product salts has low water solubility, organic solvents are often employed to manipulate solubility differences. wikipedia.org For example, a reaction might be performed in ethanol or acetone, where sodium chloride is poorly soluble, leading to its precipitation and facilitating an easy separation. The success of the metathesis reaction is guided by solubility rules and the lattice energy of the precipitating salt.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on improving efficiency, reducing waste, and using less hazardous materials. rroij.com The core tenets of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, can be integrated into the established synthetic routes. rroij.comrsc.org

One key area for improvement is solvent selection. Traditional syntheses often use volatile organic solvents (VOSs). nih.gov A greener approach would involve replacing these with safer alternatives like water, ethanol, or even deep eutectic solvents (DESs), which are a class of ionic fluids that are often biodegradable and have low toxicity. nih.gov

Another principle is maximizing atom economy. Salt metathesis reactions can have high atom economy if the byproducts are non-toxic and easily separable. However, precipitation with silver nitrate generates silver halide waste, which requires proper disposal. An alternative that improves atom economy is the use of ion exchange resins, as the resin can be regenerated and reused multiple times, minimizing waste. researchgate.net

Furthermore, the development of catalytic methods aligns with green chemistry goals. Instead of using a stoichiometric amount of a reagent, a catalytic amount could be used to generate the desired product. Research into greener quaternization reactions, for instance, has explored using dimethyl carbonate (DMC) as a non-toxic methylating agent, which avoids the production of inorganic salt byproducts that are common when using methyl halides. acs.org While this applies to methylation, the principle of seeking less toxic reagents is broadly applicable. Designing quaternary ammonium salts with biodegradable components, such as ester or amide linkages, is another advanced green chemistry strategy, though this alters the final compound's structure. rsc.org

| Design for Degradation | Design products that break down into innocuous substances after use. | Incorporating hydrolyzable bonds (e.g., esters) into the alkyl chains (modifies the compound). rsc.org |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahexylammonium Bromide |

| Tetrahexylammonium Chloride |

| Tetrabutylammonium (B224687) Nitrate |

| Trihexylamine |

| 1-Bromohexane |

| Silver Nitrate |

| Silver Bromide |

| Silver Chloride |

| Sodium Nitrate |

| Potassium Nitrate |

| Sodium Chloride |

| Ethanol |

| Acetone |

| Dichloromethane |

| Dimethyl Carbonate |

| Merrifield Resin |

| Polystyrene-divinylbenzene |

| Water |

| Acetonitrile |

Applications in Phase Transfer Catalysis Ptc

Mechanistic Investigations of Anion Transfer and Activation

The mechanism of phase transfer catalysis is fundamentally based on the ability of the catalyst to extract an anion from the aqueous phase, form a lipophilic ion-pair, and transport it into the organic phase where the substrate resides. google.com The reactivity of the anion is significantly enhanced in the organic phase as it is poorly solvated and less encumbered by hydration shells. ias.ac.in

The effectiveness of a phase transfer catalyst is heavily dependent on the lipophilicity of its cation. The tetrahexylammonium (B1222370) cation, with its four hexyl chains, possesses high lipophilicity. This characteristic is crucial for the interfacial transport mechanism, one of the primary models for PTC. mdpi.com In this mechanism, the reaction is initiated at the interface between the two liquid phases. rsc.org

By effectively transporting the reacting anion into the organic phase, the catalyst can overcome mass transfer limitations, which often represent the rate-determining step in heterogeneous reactions. acs.org The rate of reaction is often dependent on the concentration of the catalyst-anion ion pair in the organic phase. A more lipophilic cation increases this concentration, thereby accelerating the reaction. tsijournals.com

Furthermore, the structure of the phase transfer catalyst can influence the selectivity of a reaction. ias.ac.in In certain reactions, such as the alkylation of ambident nucleophiles, the nature of the cation-anion ion pair in the organic phase can dictate the site of attack (e.g., C-alkylation vs. O-alkylation). The loose ion pair formed by the bulky tetrahexylammonium cation can favor one reaction pathway over another, leading to higher selectivity for the desired product. ias.ac.in For instance, in carbene reactions conducted with concentrated sodium hydroxide (B78521), the phase separation maintained by the PTC prevents the hydrolysis of the organic substrate. ias.ac.in

Catalyst Design and Structure-Activity Relationships

The design of a phase transfer catalyst is critical to its performance. The structure of the quaternary ammonium (B1175870) salt, particularly the length of the alkyl chains attached to the nitrogen atom, directly impacts its activity.

The length of the alkyl chains on the quaternary ammonium cation is a determining factor for its partitioning behavior between the aqueous and organic phases. For a catalyst to be effective, it must possess sufficient lipophilicity to be soluble in the organic phase but also some degree of interfacial activity to facilitate anion exchange. ias.ac.in

Increasing the alkyl chain length from shorter chains (like methyl or ethyl) to longer chains (like hexyl) significantly increases the catalyst's lipophilicity and its partition coefficient in the organic phase. nih.gov This generally leads to higher catalytic efficiency. Studies have shown that for certain reactions, the catalytic activity increases with increasing alkyl chain length. scirp.org For example, in the Biginelli reaction, quaternary ammonium salts with longer alkyl chains demonstrated increased product yields. scirp.org This is attributed to the enhanced ability of the more lipophilic catalyst to extract the reactant anion into the organic phase. Quaternary salts with a total of 12 to 25 carbon atoms are often considered to have a good balance of properties for effective catalysis.

When compared to its shorter-chain counterparts, such as tetrabutylammonium (B224687) (TBA) salts, tetrahexylammonium nitrate (B79036) offers distinct advantages due to its higher lipophilicity. While tetrabutylammonium bromide (TBAB) and chloride (TBAC) are effective and widely used catalysts, tetrahexylammonium salts can provide superior performance in specific contexts. scirp.orgnih.gov

The choice of catalyst often involves a trade-off. While a more lipophilic cation like tetrahexylammonium is excellent at transferring anions, a slightly less lipophilic cation like tetrabutylammonium might offer a better balance for reactions where interfacial activity is paramount. academie-sciences.fr

Table 1: Comparative Properties of Tetraalkylammonium Catalysts

| Catalyst | Alkyl Chain | Total Carbons | Relative Lipophilicity | General Catalytic Efficiency |

|---|---|---|---|---|

| Tetramethylammonium (B1211777) | Methyl (C1) | 4 | Low | Low |

| Tetrabutylammonium | Butyl (C4) | 16 | Moderate | High |

| Tetrahexylammonium | Hexyl (C6) | 24 | High | Very High |

| Methyltrioctylammonium | 1 Methyl, 3 Octyl | 25 | Very High | Very High |

This table presents a generalized comparison based on established principles of phase transfer catalysis. Actual efficiency can be reaction-dependent.

Advanced PTC Applications in Organic Synthesis

The enhanced lipophilicity of tetrahexylammonium nitrate makes it a suitable candidate for challenging organic transformations that require a highly active catalyst. While specific documented uses of this compound are sparse in readily available literature, its properties suggest utility in several advanced applications.

One such area is in nucleophilic substitution reactions involving sterically hindered substrates or weakly nucleophilic anions. The "naked" anion, poorly solvated within the lipophilic ion pair in the organic phase, exhibits enhanced reactivity that can overcome significant steric or electronic barriers. operachem.com For example, the synthesis of nitriles from alkyl halides and potassium cyanide is a classic PTC reaction that benefits from efficient catalysts. alfachemic.com

Furthermore, tetrahexylammonium salts would be effective in reactions requiring very non-polar organic solvents. In these environments, the high lipophilicity of the catalyst is essential to maintain its concentration and activity in the organic phase. This includes applications in polymer synthesis and the modification of complex natural products. The nitration of certain aromatic compounds, which can be performed using tetrabutylammonium nitrate and a triflic anhydride, is an example of a reaction where a highly soluble organic nitrate source is beneficial. tsijournals.comacs.org The use of a catalytic amount of a quaternary ammonium salt with an inorganic nitrate source is a cost-effective alternative for large-scale nitrations. phasetransfercatalysis.com

Integration Within Ionic Liquids Ils and Deep Eutectic Solvents Des

Design and Characterization of Tetrahexylammonium-Based Ionic Liquids

The design of ionic liquids based on the tetrahexylammonium (B1222370) cation is a process that allows for the fine-tuning of material properties to suit specific operational demands. The characterization of these materials involves a combination of physical measurement and advanced analytical techniques to understand their behavior at a molecular level.

The physicochemical properties of tetrahexylammonium-based ionic liquids, such as viscosity, density, and solubility, are critical determinants of their suitability for a particular application. novapublishers.com These properties are primarily tailored by the strategic selection of the anion paired with the tetrahexylammonium cation and by modification of the cation itself.

The choice of the anion is equally crucial. The nitrate (B79036) anion (NO₃⁻), for example, can engage in different intermolecular interactions compared to a halide like bromide. These differences affect properties like melting point, thermal stability, and miscibility with other substances. tcichemicals.comresearchgate.net By systematically altering the cation and anion combination, researchers can design ILs with optimized characteristics, such as low viscosity for efficient mass transfer or high thermal stability for high-temperature applications. chemrxiv.org

Table 1: Effect of Cation Alkyl Chain Length on Physicochemical Properties of Ammonium-Based ILs

| Cation | Anion | Molar Ratio (HBA:HBD) | Temperature (K) | Density (g/cm³) |

| Tetraethylammonium (B1195904) Chloride | 3-amino-1-propanol | 1:4 | 293.15 | 0.96342 |

| Tetrabutylammonium (B224687) Chloride | 3-amino-1-propanol | 1:4 | 293.15 | 0.93291 |

Data adapted from a study on related ammonium-based deep eutectic solvents to illustrate the principle of alkyl chain influence. mostwiedzy.pl

This interactive table demonstrates that for chloride-based deep eutectic solvents with 3-amino-1-propanol, an increase in the cation's alkyl chain length from ethyl to butyl results in a lower density. mostwiedzy.pl

To gain a deeper understanding of the structure-property relationships in tetrahexylammonium-based ionic liquids, researchers employ a variety of spectroscopic and computational methods. Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide insight into the chemical structure and the interactions between the tetrahexylammonium cation and the nitrate anion. fraunhofer.de FTIR, for example, can reveal shifts in vibrational frequencies that indicate the formation of hydrogen bonds or other intermolecular interactions within the liquid. acs.org

Computational modeling, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), offers a molecular-level view of the ionic liquid's structure and dynamics. arxiv.org These simulations can predict physicochemical properties and elucidate how ions arrange themselves in the bulk liquid. For instance, simulations can show the formation of aggregated structures and the nature of the hydrogen-bonding network, which are critical for understanding the macroscopic behavior of the solvent. arxiv.orgacs.org This detailed molecular picture is invaluable for the rational design of new ionic liquids and deep eutectic solvents with desired functionalities. brehm-research.de

Application in Separation Science

The tunable properties of tetrahexylammonium-based ILs and DES make them highly effective in various separation processes. Their ability to selectively interact with specific molecules or ions is the basis for their application in desulfurization and metal ion recovery.

Deep desulfurization of fuels is a critical process for reducing sulfur dioxide emissions, a major contributor to acid rain. rsc.org Extractive desulfurization using deep eutectic solvents has emerged as a promising alternative to the energy-intensive hydrodesulfurization process. chemicalbook.com

DESs based on tetraalkylammonium salts have demonstrated high efficiency in extracting sulfur-containing aromatic compounds like thiophene (B33073) and its derivatives from model fuels. rsc.orgchemicalbook.com In one study, a DES composed of tetrahexylammonium bromide and ethylene (B1197577) glycol was used to extract thiophene from n-hexane and n-octane. The high efficiency of these DESs is attributed to the formation of hydrogen bonds between the solvent and the sulfur compounds. rsc.org Although this research utilized the bromide salt, the principle of using the bulky, organophilic tetrahexylammonium cation to create an effective extraction medium is directly applicable to systems using tetrahexylammonium nitrate. The selection of the hydrogen bond donor (e.g., ethylene glycol, glycerol) is also a key factor in optimizing the extraction performance. chemicalbook.com

Table 2: Extractive Desulfurization Efficiency of a Tetraalkylammonium-Based DES

| DES Composition (HBA:HBD) | Sulfur Compound | Model Fuel | Extraction Efficiency (%) |

| Tetrabutylammonium Chloride:Polyethylene Glycol | Benzothiophene | - | 82.83 (1 cycle) |

| Tetrabutylammonium Chloride:Polyethylene Glycol | Benzothiophene | - | 99.48 (5 cycles) |

Data from a study on a related tetrabutylammonium-based DES, illustrating the high efficiency achievable in extractive desulfurization. rsc.org

This interactive table showcases the potential of tetraalkylammonium-based DES in achieving deep desulfurization of fuels. rsc.org

Ionic liquids are considered favorable solvents for the extraction of metal ions due to their ionic structure. tcichemicals.com Tetraalkylammonium-based ILs have been investigated for the separation and recovery of various metal ions from aqueous solutions. scbt.com The process typically relies on an ion-exchange mechanism where the metal ions in the aqueous phase are transferred to the ionic liquid phase. wisconsin.edu

The extraction of transition metal nitrates, for example, is enhanced in the presence of an ionic liquid like ethylammonium (B1618946) nitrate. nih.gov The ionic liquid provides an environment rich in nitrate ions that can coordinate with the metal cations, facilitating their extraction. nih.gov Chelating agents can also be used in conjunction with these systems to form stable complexes with metal ions, sequestering them from the solution. mdpi.com While specific studies on this compound for this purpose are limited, the principles derived from other quaternary ammonium (B1175870) nitrates suggest its potential utility in developing efficient systems for the selective recovery of valuable or hazardous metal ions from industrial wastewater or mineral ores. scbt.comnih.gov

The structure of the cation in an ionic liquid-based extraction system has a profound impact on both the efficiency and selectivity of the separation process. rsc.orgmdpi.com In the context of this compound, the six-carbon alkyl chains of the cation play a critical role.

The long, nonpolar alkyl chains increase the hydrophobicity of the cation. This property can influence the solubility of the ionic liquid in the aqueous phase and affect the ion-exchange mechanism during metal ion extraction. guidechem.com For instance, in the extraction of rare-earth elements, the extraction efficiency can be related to the solubility of the IL cation in the aqueous phase, with more hydrophobic cations sometimes leading to different extraction behaviors. guidechem.com

Furthermore, the size and shape of the cation affect the packing of ions in the liquid state, which in turn influences properties like viscosity and solute diffusion. novapublishers.com A well-designed cation structure can create specific pockets or domains within the ionic liquid that can selectively accommodate certain types of molecules, thereby enhancing the selectivity of an extraction process. The stability of the bonds formed between the ionic liquid and the target molecule (e.g., a carboxylic acid) is also sensitive to the cation structure, with ammonium-based ILs sometimes forming less stable bonds compared to phosphonium-based ILs, which can be advantageous for subsequent recovery of the extracted substance. mdpi.com

Role as Electrolyte Components in Advanced Materials

Development of Novel Electrolyte Systems

This compound serves as a crucial component in the development of novel electrolyte systems, particularly in the realm of ILs and DESs. Ionic liquids are salts with melting points below 100°C, and many are liquid at room temperature. The synthesis of ILs often involves a metathesis reaction, a common method for producing various ionic liquids. For instance, the synthesis of imidazolium-, pyridinium-, and quaternary ammonium-based ionic liquids has been successfully achieved using this method. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, the general principles of quaternary ammonium salt synthesis would apply. This typically involves the quaternization of a tertiary amine with an alkyl halide, followed by an anion exchange reaction to introduce the nitrate anion.

Deep eutectic solvents are another class of advanced electrolytes where this compound can be utilized. DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point lower than that of its individual components. Quaternary ammonium salts, such as this compound, commonly act as the HBA in these mixtures. The formation of DESs is driven by hydrogen bonding between the components. The properties of the resulting DES, such as viscosity and conductivity, are influenced by the nature of the HBA and HBD, as well as their molar ratio. While specific studies on DESs formulated with this compound are not widely available, research on analogous tetra-alkyl-ammonium salts provides valuable insights. For example, DESs have been successfully synthesized using tetrabutylammonium bromide and various HBDs like ethylene glycol and decanoic acid. acs.orgnih.gov The choice of HBD plays a significant role in tuning the physicochemical properties of the DES for specific applications, such as CO2 capture or extractive desulfurization. acs.orgmdpi.com

The development of these novel electrolyte systems is driven by the need for safer, more efficient, and environmentally friendly alternatives to traditional organic solvents. The negligible vapor pressure and non-flammability of ILs and DESs are particularly advantageous in applications such as batteries and supercapacitors.

Impact on Charge Transfer and Transport Properties

The incorporation of this compound into an electrolyte system has a significant impact on its charge transfer and transport properties. The mobility of ions, and consequently the ionic conductivity of the electrolyte, is a critical factor in the performance of electrochemical devices. Typical conductivity values for ionic liquids are in the range of 1.0 to 10.0 mS/cm. sigmaaldrich.com

The size of the tetrahexylammonium cation plays a crucial role in these properties. Larger cations generally lead to an increase in viscosity and a decrease in conductivity due to their lower mobility. This trend is observed across various tetra-alkyl-ammonium salts. Therefore, it can be inferred that electrolytes based on this compound would likely exhibit higher viscosity and lower conductivity compared to their counterparts with smaller cations like tetraethylammonium or tetrabutylammonium.

The charge transfer process at the electrode-electrolyte interface is another critical aspect influenced by the electrolyte composition. The formation of an electrical double layer at this interface is fundamental to the functioning of devices like supercapacitors. The structure and properties of this double layer are dependent on the size and shape of the ions in the electrolyte. The bulky nature of the tetrahexylammonium cation would influence the packing of ions at the interface, thereby affecting the capacitance and charge-transfer kinetics.

While specific experimental data for this compound is limited, the table below provides a comparative overview of the properties of related tetra-alkyl-ammonium nitrates to illustrate the expected trends.

| Compound Name | Molecular Formula | Melting Point (°C) |

| Tetraethylammonium nitrate | (C2H5)4N(NO3) | ~280 (dec.) sigmaaldrich.com |

| Tetrabutylammonium nitrate | C16H36N2O3 | Not available |

| This compound | C24H52N2O3 | 62-65 chemicalbook.com |

Electrochemical Research Applications

Utilization as Supporting Electrolytes in Non-Aqueous Electrochemistry

Tetraalkylammonium salts, including tetrahexylammonium (B1222370) nitrate (B79036), are frequently chosen as supporting electrolytes in non-aqueous electrochemistry. acs.orgphadkeinstruments.com A supporting electrolyte is essential in electrochemical measurements to minimize the solution's resistance and to ensure that the analyte reaches the electrode surface primarily through diffusion rather than migration. uni-due.de Tetrahexylammonium salts are particularly valued for their high solubility in a wide range of organic solvents, especially in less polar media where other common electrolytes like tetrabutylammonium (B224687) salts may be less soluble. acs.orguni-due.de This property broadens the scope of solvents that can be used for electrochemical experiments.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of molecules. libretexts.orgossila.com In these studies, a supporting electrolyte is crucial for maintaining the conductivity of the solution. uni-due.de Tetrahexylammonium salts are often employed for this purpose in organic solvents. acs.org For instance, in less polar solvents such as benzene, tetrahexylammonium salts are preferred due to their enhanced solubility compared to their shorter-chain counterparts. uni-due.de

The use of room-temperature ionic liquids (RTILs) as solvents in electrochemistry has grown significantly. acs.orgresearchgate.net These materials are composed entirely of ions and possess unique properties like low volatility and high intrinsic conductivity. acs.org In studies involving RTILs, the choice of the cation and anion can significantly influence the electrochemical behavior of the analyte. d-nb.info The large size of the tetrahexylammonium cation can affect the diffusion of redox species and the kinetics of electron transfer at the electrode surface. acs.org Voltammetric studies in various RTILs have shown that the structure of the ionic liquid's cation influences the shape and position of the voltammetric waves. d-nb.info For example, the reduction of explosives like RDX shows a varying number of peaks and different wave shapes depending on the ionic liquid used, highlighting the cation's role in the reaction mechanism. d-nb.info

The efficiency of a supporting electrolyte is related to its ability to dissociate into free ions, which is reflected in its conductance and ion-association behavior. uni.edu Conductance measurements of tetraalkylammonium salts in various solvents have been performed to understand these properties. rsc.org

The association of ions to form ion pairs is a critical factor, particularly in solvents with low dielectric constants. researchgate.net This association can be influenced by both electrostatic interactions and other mechanisms. rsc.org A study on tetrabutyl- and tetrahexylammonium perchlorates in methanol-dioxan mixtures showed that in most organic solvents, ion association does not necessarily increase with the increasing length of the alkyl chain. rsc.org This is contrary to the behavior observed in aqueous solutions. The data suggests that for larger cations like tetrahexylammonium, specific ion-solvent and ion-ion interactions, rather than just simple electrostatic models, govern the association behavior. rsc.org

Below is a table showing the association constants (KA) for Tetrahexylammonium Perchlorate in different solvent mixtures, which provides insight into the expected behavior for the nitrate salt.

| Solvent (Methanol + Dioxan) | Dielectric Constant (ε) | Association Constant (KA) for (C6H13)4NClO4 |

|---|---|---|

| 100% Methanol | 32.6 | 63 |

| 80% Methanol | 26.5 | 138 |

| 60% Methanol | 20.8 | 355 |

| 40% Methanol | 15.4 | 1230 |

| 20% Methanol | 10.3 | 6460 |

Data adapted from a study on tetrahexylammonium perchlorate, illustrating the effect of solvent dielectric constant on ion association. rsc.org

Influence of Cation Structure on Electrode-Electrolyte Interface

The structure of the supporting electrolyte's cation significantly impacts the structure of the electrode-electrolyte interface, often referred to as the electrical double layer. nih.govnih.gov The tetrahexylammonium cation, with its long alkyl chains, can adsorb onto the electrode surface, modifying the interface and influencing electron transfer processes. nih.govosti.gov

Studies on various tetraalkylammonium (TAA+) cations have shown that the length of the alkyl chain plays a crucial role. nih.govosti.gov Longer chains, as in the tetrahexylammonium cation, can lead to the formation of a more structured layer at the interface. osti.gov This layer can affect the accessibility of the electrode surface to the analyte and alter the potential distribution across the double layer. nih.gov For example, in the electrochemical reduction of CO2, the size of the TAA+ cation was found to influence product selectivity by modifying the local environment at the electrode surface. nih.gov Similarly, research using electrochemical impedance spectroscopy and surface-enhanced Raman spectroscopy on quaternary ammonium (B1175870) ionic liquids has shown that cations with longer alkyl chains can stabilize the anion-dense layer at positive potentials, leading to larger capacitances. osti.gov The long alkyl chains are thought to screen the repulsion between anions by intruding into the interfacial layer. osti.gov

The structure of the cation has a pronounced effect on ion-ion interactions within the electrolyte, which in turn affects properties like viscosity and ionic conductivity. scispace.com

Fundamental Studies on Redox Processes involving Nitrate Anion

The nitrate anion (NO₃⁻) is not merely an inert spectator ion; it can undergo its own redox reactions. osti.govresearchgate.net Tetrahexylammonium nitrate can be used in studies focusing on the fundamental electrochemical behavior of the nitrate anion itself. osti.gov

The electrochemical oxidation of the nitrate anion to the nitrate radical (NO₃•) is a key process. In acetonitrile, this oxidation is chemically irreversible because the highly reactive nitrate radical can abstract a hydrogen atom from the solvent. osti.gov The presence of other species, like benzyl (B1604629) alcohol, can lead to competitive reactions where the nitrate radical acts as a redox mediator for oxidation. osti.gov

The reduction of nitrate is also a significant area of research, particularly for environmental applications like water remediation. acs.org While many studies on nitrate reduction focus on aqueous systems, the fundamental processes can also be investigated in non-aqueous media. The choice of the cation can influence these processes. For instance, in ionic liquids, the diffusion coefficient of the nitrate anion was found to be smaller when paired with Na+ or K+ compared to an imidazolium (B1220033) cation, suggesting the formation of ion pairs that affect its transport and reactivity. researchgate.net

The table below presents the diffusion coefficients and solubilities for different nitrate salts in an ionic liquid, illustrating the influence of the counter-cation on the nitrate anion's electrochemical properties.

| Nitrate Salt | Diffusion Coefficient (D) (x 10⁻¹² m²/s) | Solubility (mM) |

|---|---|---|

| [C₄mim][NO₃] | ~20 | - |

| NaNO₃ | ~8.8 | 11.9 |

| KNO₃ | ~9.0 | 10.8 |

Data from a study of nitrate electrochemistry in the ionic liquid [C₂mim][NTf₂], showing the effect of the cation on the nitrate anion's diffusion. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Ion-Solvent and Ion-Ion Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of ions in solution at an atomic level. While specific MD studies focusing exclusively on Tetrahexylammonium (B1222370) nitrate (B79036) are not abundant in the public literature, extensive research on other tetraalkylammonium (TAA) salts provides a robust framework for understanding its interactions.

Simulations of smaller tetraalkylammonium cations, such as tetramethylammonium (B1211777) (TMA⁺) and tetrabutylammonium (B224687) (TBA⁺), in aqueous solutions have highlighted the critical role of the alkyl chain length in solvation and ion pairing. rsc.org For smaller cations like TMA⁺, water molecules can form a well-defined, cage-like hydration shell around the compact, space-filling ion. As the alkyl chains lengthen, as in the case of the tetrahexylammonium (THA⁺) cation, the ion becomes more "penetrable." rsc.org Water molecules and counter-ions can interpenetrate the flexible hydrocarbon chains, leading to a more disordered and dynamic solvation structure.

Ion-Solvent Interactions: The large, nonpolar surface area of the six-carbon chains of the THA⁺ cation induces significant hydrophobic hydration. Water molecules near the alkyl groups tend to form stronger hydrogen bond networks compared to bulk water, an entropically unfavorable process. In organic solvents, the solvation is driven by weaker van der Waals interactions between the solvent molecules and the alkyl chains. The nitrate anion (NO₃⁻), being a planar polyatomic ion, interacts with protic solvents like water through hydrogen bonding and with aprotic solvents through ion-dipole interactions. MD simulations of nitrate ions in aqueous solutions show that water molecules coordinate with the oxygen atoms of the nitrate. umd.edu

Ion-Ion Interactions: In solution, the THA⁺ cations and NO₃⁻ anions can exist as free-solvated ions, solvent-separated ion pairs (SSIPs), or contact ion pairs (CIPs). The large size and flexible nature of the THA⁺ cation, compared to smaller TAA ions, influence these equilibria. The long alkyl chains can partially shield the positive charge on the nitrogen atom, which, combined with the delocalized charge of the nitrate anion, can favor the formation of ion pairs, particularly in solvents with low dielectric constants. Simulations on related systems suggest that for large TAA cations, there is a notable absence of significant cation-cation aggregation driven by hydrophobic forces in dilute to moderately concentrated aqueous solutions. rsc.org

The following table summarizes the expected interaction characteristics based on principles derived from MD simulations of related compounds.

| Interaction Type | Key Characteristics for Tetrahexylammonium Nitrate | Influencing Factors |

| Cation-Solvent | Hydrophobic hydration around hexyl chains; disordered solvation shell due to chain flexibility. | Solvent polarity, temperature, presence of co-solvents. |

| Anion-Solvent | Coordination of solvent molecules (e.g., water via H-bonds) with the oxygen atoms of the nitrate ion. | Solvent proticity, ion concentration. |

| Ion-Ion Pairing | Equilibrium between free ions, solvent-separated ion pairs, and contact ion pairs. Favored in low-polarity solvents. | Dielectric constant of the solvent, temperature, ion concentration. |

This table is generated based on extrapolations from computational studies on analogous tetraalkylammonium and nitrate-containing systems.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity descriptors for compounds like this compound.

The electronic structure of this compound is characterized by the distinct properties of its constituent ions. The THA⁺ cation is essentially a saturated organic structure with a localized positive charge on the central nitrogen atom. The nitrate anion has a delocalized negative charge distributed across the nitrogen and three oxygen atoms.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an ionic salt, the HOMO is typically associated with the anion, and the LUMO is associated with the cation.

HOMO: For this compound, the HOMO would be localized on the nitrate anion, representing the orbital from which an electron is most easily donated.

LUMO: The LUMO would be centered on the tetrahexylammonium cation, specifically around the positively charged nitrogen and adjacent methylene (B1212753) groups, representing the most favorable location to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Ionic compounds like this compound are expected to have a large energy gap, characteristic of stable salts.

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For the THA⁺ ion, the MEP would show a positive potential concentrated around the central nitrogen, decreasing along the nonpolar alkyl chains. For the NO₃⁻ ion, a negative potential would be distributed over the oxygen atoms. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. irjweb.com

Global reactivity descriptors, calculated from HOMO and LUMO energies, quantify different aspects of reactivity.

| Descriptor | Formula | Interpretation for this compound |

| Energy Gap (ΔE) | ELUMO - EHOMO | Expected to be large, indicating high stability. ajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A large value signifies high resistance to change in electron configuration. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from the system. |

| Electronegativity (χ) | -μ | Measures the power of the compound to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering upon accepting electrons. |

This data is qualitative and based on established principles of DFT applied to ionic compounds. Specific numerical values would require dedicated DFT calculations. irjweb.com

Modeling of Transport Properties in Solution and Interfacial Phenomena

The modeling of transport properties, such as diffusion and conductivity, is essential for understanding the dynamic behavior of this compound in solution. These properties are intrinsically linked to the ion-solvent and ion-ion interactions discussed previously.

Modeling of Transport Properties in Solution: The transport of ions in a solvent is primarily governed by the size of the solvated ion and the viscosity of the medium, as described by the Stokes-Einstein relation. Due to its large size, the THA⁺ cation is expected to have a significantly lower diffusion coefficient compared to smaller ions. Computational models can predict these coefficients by simulating the random walk of the ions over time and calculating their mean-squared displacement. lut.fi

The electrical conductivity of a this compound solution depends on the concentration of charge carriers and their mobility. While increasing the salt concentration increases the number of charge carriers, it can also lead to increased ion pairing. The formation of neutral ion pairs reduces the number of effective charge carriers, leading to a deviation from ideal behavior, which can be modeled using theories like the Debye-Hückel-Onsager theory for dilute solutions and more advanced computational approaches for concentrated systems.

Modeling of Interfacial Phenomena: The behavior of this compound at interfaces, such as liquid-liquid or liquid-solid interfaces, is of great interest. The amphiphilic nature of the THA⁺ cation, with its charged head group and long nonpolar tails, suggests it will be surface-active. At a water-organic solvent interface, the THA⁺ cations would be expected to orient themselves with the charged nitrogen core in the aqueous phase and the hexyl chains extending into the organic phase. This behavior is crucial in applications like phase-transfer catalysis. Computational simulations can model this interfacial arrangement and calculate properties like interfacial tension.

The following table outlines the expected transport properties and the computational methods used to model them.

| Property | Expected Behavior for this compound | Modeling Approach |

| Diffusion Coefficient | Relatively low due to the large ionic radius of the THA⁺ cation. | Molecular Dynamics (MD) simulations by calculating mean-squared displacement (MSD). |

| Ionic Conductivity | Follows concentration dependence, limited by ion pairing at higher concentrations. | MD simulations with applied electric fields; continuum models (e.g., Debye-Hückel-Onsager). |

| Interfacial Adsorption | Strong tendency for the THA⁺ cation to adsorb at interfaces due to its amphiphilic character. | MD simulations of two-phase systems; Monte Carlo methods. |

Future Research Directions and Emerging Applications

Exploration in Sustainable Chemical Processes

The principles of green chemistry, which aim to reduce waste and improve the efficiency of chemical reactions, provide a fertile ground for the exploration of Tetrahexylammonium (B1222370) nitrate (B79036). hidenisochema.comjetir.orgfzgxjckxxb.com Its potential lies primarily in its use as an ionic liquid (IL) and a phase-transfer catalyst (PTC), roles where similar quaternary ammonium (B1175870) salts have already demonstrated considerable value. usv.rochemijournal.comnih.gov

Ionic Liquid Applications: Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered "green solvents" due to their negligible vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs). hidenisochema.comchemijournal.com The properties of ionic liquids can be finely tuned by modifying the cation and anion combination. chemijournal.comnih.gov Future research could focus on utilizing Tetrahexylammonium nitrate as a novel ionic liquid medium for various organic reactions. Its large organic cation and inorganic nitrate anion could offer unique solubility characteristics for both organic and inorganic materials. chemijournal.com For instance, systems based on ethylammonium (B1618946) nitrate have been effectively used for aromatic nitration, suggesting that this compound could be explored for similar electrophilic substitution reactions, potentially offering different selectivity or reactivity under milder conditions. organic-chemistry.org

Phase-Transfer Catalysis: Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). jetir.orgfzgxjckxxb.com Quaternary ammonium salts are common PTCs that transport an ionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. acs.org The lipophilic nature of the long hexyl chains in this compound makes it a promising candidate for an effective PTC. Research could be directed towards its application in nucleophilic substitution, oxidation, and polymerization reactions, where it could enhance reaction rates and yields while minimizing the need for harsh solvents. jetir.orgresearchgate.net Compared to shorter-chain analogues like tetrabutylammonium (B224687) salts, the increased lipophilicity of the tetrahexylammonium cation could improve its efficiency in highly non-polar organic phases. rsc.org

| Application Area | Potential Role of this compound | Key Advantages in Sustainable Chemistry |

| Ionic Liquid | Reaction solvent, catalyst | Low volatility (reduces VOCs), recyclability, tunable properties hidenisochema.comchemijournal.com |

| Phase-Transfer Catalyst | Facilitates reactions between immiscible reactants | Eliminates need for harsh organic solvents, increases reaction rates, mild reaction conditions jetir.orgfzgxjckxxb.com |

Advanced Material Science Applications

The unique molecular structure of this compound also suggests its utility in the burgeoning field of material science, particularly in the synthesis of nanoparticles and the development of novel polymers.

Nanoparticle Synthesis: Quaternary ammonium compounds are often used as capping agents or stabilizers in the chemical synthesis of nanoparticles. nih.gov They can control the size and shape of the nanoparticles by adsorbing to their surface, preventing aggregation. The long alkyl chains of this compound could provide a significant steric barrier, making it a potentially effective stabilizer for a variety of metallic or metal oxide nanoparticles. Furthermore, the nitrate anion can play a role in the synthesis process itself. For example, ammonium nitrate has been used as a foaming agent to reduce the particle size of nanoparticles synthesized via spray-pyrolysis. researchgate.net Future studies could investigate the dual role of this compound as both a nitrate source and a stabilizing agent in methods like chemical reduction or co-precipitation for creating nanoparticles with controlled morphologies. nih.govresearchgate.net

Polymer Science: In polymer science, quaternary ammonium salts are incorporated into materials to introduce specific functionalities. They are used in the creation of energetic polymers and as modifiers for various materials. nih.govmdpi.com For instance, nitrate esters are known energetic groups, and polymers containing them are explored for use in propellants and other energetic formulations. nih.gov Research could explore the polymerization of functional monomers containing the this compound moiety or its use as an additive in polymer matrices. Its incorporation could potentially enhance thermal stability or introduce antistatic properties. The long hexyl chains might also act as internal plasticizers, improving the flexibility of the resulting polymer. nih.gov Additionally, related ammonium nitrate compounds are used as oxidizers in propellants, and surface modification with coating agents is a key area of research to reduce hygroscopicity. mdpi.comkarary.edu.sd this compound could be investigated as a coating material or as a component in less hygroscopic energetic formulations.

Methodological Advancements in Characterization and Analysis

The increasing use and structural diversity of quaternary ammonium compounds necessitate the development of advanced analytical methods for their characterization and quantification. nih.gov Long-chain QACs like this compound present particular challenges due to their ionic nature and lack of volatility, making them unsuitable for direct analysis by conventional gas chromatography (GC). american.edu

Chromatographic and Spectrometric Techniques: Future research will likely focus on adapting and refining techniques such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for the analysis of this compound. american.edu Liquid chromatography coupled with Time-of-Flight Mass Spectrometry (LC-ToF-MS) is a powerful tool for identifying and structurally elucidating QACs in complex environmental samples. nih.gov Non-aqueous capillary electrophoresis (NACE) with indirect UV detection is another promising method for separating and quantifying multiple long-chain QACs. mdpi.com

A specific challenge is the analysis of the intact salt. Pyrolysis-GC is a technique where the non-volatile QAC is thermally degraded in the GC inlet into a volatile tertiary amine, which can then be separated and detected. american.edu This method could be further developed to provide a reproducible fragmentation pattern for this compound, allowing for its identification and quantification.

Spectroscopic Characterization: Standard spectroscopic methods are crucial for structural confirmation. Future work would involve detailed characterization using Fourier-transform infrared (FTIR) spectroscopy to identify characteristic vibrations of the alkyl chains and the nitrate group. researchgate.netsrce.hr Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the structure and purity of the synthesized compound. mdpi.commdpi.com Mass spectrometry, particularly with soft ionization techniques, would be used to determine the exact mass of the cation. mdpi.com

| Analytical Technique | Application for this compound | Rationale / Future Direction |

| HPLC / Ion Chromatography | Quantification in various matrices | Established methods for separating non-volatile ionic compounds. american.edu |

| LC-ToF-MS | Identification and structural elucidation in complex samples | High sensitivity and ability to determine exact mass. nih.gov |

| Pyrolysis-GC-MS | Identification through thermal degradation products | Overcomes non-volatility by analyzing the resulting tertiary amine. american.edu |

| NACE-IUD | Separation and quantification | Effective for analyzing mixtures of long-chain QACs. mdpi.com |

| FTIR Spectroscopy | Functional group identification | Confirmation of nitrate and alkyl groups. researchgate.netsrce.hr |

| NMR Spectroscopy | Complete structural confirmation and purity assessment | Provides detailed information on the chemical environment of protons and carbons. mdpi.commdpi.com |

Q & A

Q. What analytical methods are recommended for determining the purity of tetrahexylammonium nitrate in pharmacopeial standards?

this compound purity can be assessed using ion-pair chromatography with refractive index detection, as outlined in USP 32 standards. Key steps include:

- Preparing a mobile phase with tetrahexylammonium-based ion-pairing agents (e.g., tetrahexylammonium bromide) to enhance separation efficiency .

- Validating the method using reference standards for nitrate and related anions, ensuring resolution from contaminants like monobutyl phosphate .

- Cross-referencing with volumetric analysis protocols, such as titration with silver nitrate, to confirm ionic content .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols derived from nitrate-containing compounds include:

- Implementing engineering controls (e.g., fume hoods) to limit airborne exposure .

- Using emergency showers and eye wash stations if skin/eye contact occurs .

- Prohibiting food, drink, or cosmetics in areas where the compound is handled .

- Decontaminating clothing via specialized training to avoid take-home exposure .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR): Analyze quaternary ammonium groups (δ 1.0–1.5 ppm for hexyl chains) and nitrate anion interactions .

- Infrared Spectroscopy (IR): Identify nitrate symmetric/asymmetric stretching vibrations (~1380 cm⁻¹ and ~830 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns under electrospray ionization (ESI) conditions .

Advanced Research Questions

Q. How can ion-pair chromatography be optimized for this compound analysis in complex matrices (e.g., waste simulants)?

- Column Selection: Use reversed-phase C18 columns with tetrahexylammonium bromide as the ion-pairing agent to improve analyte retention .

- Matrix Mitigation: Pre-treat samples with solid-phase extraction (SPE) to remove interfering ions (e.g., nitrites, sulfates) .

- Detection Limits: Enhance sensitivity via post-column derivatization with UV-Vis or conductivity detectors, achieving sub-ppm quantification .

Q. What experimental design considerations address contradictions in this compound’s electrochemical behavior?

- Electrode Pretreatment: Use anodically activated boron-doped diamond (BDD) electrodes to minimize surface fouling and improve reproducibility .

- Concentration Dependence: Account for nonlinear current responses by calibrating across a wide concentration range (0.1–10 mM) .

- Thermodynamic Modeling: Calculate transfer coefficients (α) and diffusion constants using chronoamperometry to resolve discrepancies in nitrate reduction kinetics .

Q. How can researchers validate the accuracy of this compound quantification in biological or environmental samples?

- Orthogonal Methods: Combine ion chromatography with enzymatic assays (e.g., nitrate reductase-based kits) for cross-validation .

- Spike Recovery Tests: Introduce known quantities of this compound into samples to assess method accuracy (target: 95–105% recovery) .

- Interlaboratory Comparisons: Participate in round-robin studies to identify systematic biases in analytical protocols .

Methodological Tables

Table 1: Key Parameters for Ion-Pair Chromatography of this compound

Table 2: Safety Thresholds for this compound Handling

| Parameter | Threshold | Reference |

|---|---|---|

| Airborne Concentration | ≤1 mg/m³ (8-hour TWA) | |

| Skin Contact | Immediate washing with soap/water | |

| Storage Conditions | Dry, inert atmosphere at 4°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.